Fmoc-2,4-Dichloro-L-Phenylalan
Description
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Properties
Molecular Weight |
456.32 |
|---|---|
Origin of Product |
United States |
Asymmetric Alkylation of a Glycine Enolate Equivalent:this Method Involves the Use of a Chiral Auxiliary to Direct the Stereoselective Alkylation of a Glycine Template. a Common Approach Employs a Chiral Ni Ii Complex of a Schiff Base Derived from Glycine and a Chiral Ligand.nih.govchemrxiv.orgthe Complex is Deprotonated to Form a Nucleophilic Glycine Enolate, Which is then Alkylated with a Suitable Electrophile, in This Case, 2,4 Dichlorobenzyl Bromide. Subsequent Hydrolysis Releases the Desired L Amino Acid.nih.gov
Advancements in Sustainable Synthesis of Fmoc-2,4-Dichloro-L-Phenylalanine
Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. For Fmoc-amino acid synthesis, this involves the integration of green chemistry principles and the application of advanced manufacturing technologies like continuous flow.
Integration of Green Chemistry Principles in Synthetic Pathways
Green chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of Fmoc-2,4-Dichloro-L-Phenylalanine, several principles can be applied.
Biocatalysis: The use of enzymes, such as Phenylalanine Ammonia Lyases (PALs), is inherently green. These reactions are typically performed in aqueous media under mild conditions, avoiding the need for harsh reagents and organic solvents. frontiersin.orgacs.org
Greener Solvents: Efforts have been made to replace traditional organic solvents like DMF and dioxane. An efficient protocol for the Fmoc-protection of amino acids has been developed using water as the primary solvent, significantly reducing the environmental footprint. rsc.org
Atom Economy: Enzymatic routes, like the PAL-catalyzed hydroamination of cinnamic acids, are highly atom-economical as they involve the direct addition of ammonia across a double bond, generating the product with minimal waste. frontiersin.org
Immobilization and Reusability: To enhance sustainability, enzymes can be immobilized on solid supports. This allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple cycles, improving the cost-efficiency and reducing waste. frontiersin.org
Continuous Flow Synthesis Applications
Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and potential for automation. Fmoc-based chemistry is particularly well-suited for flow applications. americanpeptidesociety.org
The synthesis of phenylalanine analogues has been successfully demonstrated in a continuous flow system using an immobilized PAL enzyme. frontiersin.org In this setup, a solution of the cinnamic acid substrate and ammonia is passed through a column packed with the immobilized enzyme. This approach leads to shorter reaction times (e.g., 20 minutes of contact time) and sustained high conversions over extended periods (e.g., 24 hours). frontiersin.org This combination of biocatalysis and flow technology represents a state-of-the-art, sustainable method for producing the core 2,4-dichloro-L-phenylalanine amino acid. The subsequent Fmoc-protection step can also be integrated into a continuous flow process, allowing for a streamlined, end-to-end synthesis of the final product.
Chemical Reactivity and Derivatization Strategies of Fmoc 2,4 Dichloro L Phenylalanine
Reactivity at the Carboxyl Functionality
The carboxylic acid group of Fmoc-2,4-dichloro-L-phenylalanine is a key site for reactions, primarily for its incorporation into peptide chains. The most common transformation is the formation of an amide bond with the free amino group of another amino acid or a resin in solid-phase peptide synthesis (SPPS).
Activation and Coupling:
To facilitate amide bond formation, the carboxyl group must first be activated. This is typically achieved using a variety of coupling reagents. Common activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress side reactions and improve efficiency. Uronium/aminium-based reagents like HATU, HBTU, and PyBOP are also widely employed for their high efficiency and rapid reaction times. luxembourg-bio.com
The general mechanism involves the formation of a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester (with HOBt), which is then susceptible to nucleophilic attack by the amino group of the incoming peptide chain.
Esterification:
The carboxyl group can also undergo esterification to produce various ester derivatives. This can be accomplished through standard acid-catalyzed esterification with an alcohol or by using alkyl halides in the presence of a base. These ester derivatives can serve as protecting groups for the C-terminus or be used in fragment condensation strategies in peptide synthesis.
Acid Chloride Formation:
Conversion of the carboxylic acid to an acid chloride represents another activation strategy, though it is less common in standard Fmoc-based SPPS due to the harsh conditions required, which can be incompatible with the acid-labile side-chain protecting groups and the Fmoc group itself. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be used for this transformation. The resulting acid chloride is highly reactive and readily couples with amines.
Table 1: Common Reactions at the Carboxyl Functionality
| Reaction Type | Reagents | Product | Application |
| Amide Bond Formation | DCC/HOBt, DIC/Oxyma, HATU, HBTU, PyBOP | Peptide | Solid-Phase Peptide Synthesis |
| Esterification | Alcohol/Acid Catalyst, Alkyl Halide/Base | Ester | C-terminal Protection, Fragment Condensation |
| Acid Chloride Formation | SOCl₂, (COCl)₂ | Acid Chloride | High-Reactivity Coupling (less common in SPPS) |
Transformations Involving the Alpha-Amino Group (post-Fmoc deprotection)
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the alpha-amino functionality. nih.gov Its removal is a critical step in SPPS, revealing the free amine for subsequent peptide bond formation. nih.gov
Fmoc Deprotection:
The standard procedure for Fmoc deprotection involves treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov The mechanism proceeds via a β-elimination pathway, releasing the free amine, dibenzofulvene, and carbon dioxide. The dibenzofulvene is typically scavenged by the excess amine to prevent side reactions.
Peptide Bond Formation:
Once deprotected, the newly freed alpha-amino group is ready to react with the activated carboxyl group of the next Fmoc-protected amino acid in the sequence. altabioscience.com This cycle of deprotection and coupling is repeated to elongate the peptide chain.
N-Alkylation and Other Modifications:
Following Fmoc removal, the alpha-amino group can also be subjected to other derivatization reactions besides peptide coupling. N-alkylation, for instance, can be achieved by reacting the free amine with an alkyl halide. This modification can be used to introduce specific functionalities or to create peptidomimetics with altered conformational properties. Other modifications, such as acylation with different acyl groups, can also be performed to introduce specific labels or probes.
Table 2: Key Transformations of the Alpha-Amino Group
| Transformation | Reagents/Conditions | Result | Purpose |
| Fmoc Deprotection | 20% Piperidine in DMF | Free α-amino group | Enables subsequent peptide coupling nih.gov |
| Peptide Bond Formation | Activated Fmoc-amino acid | Elongated peptide chain | Peptide synthesis altabioscience.com |
| N-Alkylation | Alkyl halide, base | N-alkylated amino acid residue | Introduction of specific functionalities, peptidomimetics |
Modifications and Reactions of the Dichlorophenyl Side Chain
The 2,4-dichlorophenyl side chain of this amino acid offers unique opportunities for post-synthetic modifications, primarily through reactions targeting the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr):
While generally unreactive towards nucleophilic attack, the presence of two electron-withdrawing chlorine atoms can facilitate SNAr reactions under specific conditions. Strong nucleophiles, particularly those with activating groups, might displace one or both chlorine atoms. This allows for the introduction of a variety of functional groups, such as amines, thiols, or alkoxides, onto the phenyl ring. The reaction conditions, including the choice of solvent, temperature, and the nature of the nucleophile, are critical for achieving successful substitution.
Cross-Coupling Reactions:
The chlorine atoms on the phenyl ring can participate in transition metal-catalyzed cross-coupling reactions. For example, Suzuki, Stille, or Sonogashira couplings could potentially be employed to form new carbon-carbon or carbon-heteroatom bonds. These reactions would typically involve a palladium or copper catalyst and a suitable coupling partner, such as a boronic acid (Suzuki), an organotin compound (Stille), or a terminal alkyne (Sonogashira). Such modifications can be used to introduce complex molecular scaffolds or to attach probes and labels to the peptide.
Reduction:
The chlorine atoms can be removed via reduction, for example, through catalytic hydrogenation. This would convert the 2,4-dichlorophenylalanine residue into a standard phenylalanine residue, which could be useful for certain applications where the chloro substituents are only required for a specific synthetic step.
Table 3: Potential Reactions of the Dichlorophenyl Side Chain
| Reaction Type | Potential Reagents | Potential Product | Application |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., R-NH₂, R-SH, R-O⁻) | Substituted phenylalanine derivative | Introduction of functional groups |
| Suzuki Cross-Coupling | Boronic acid, Pd catalyst, base | Aryl-substituted phenylalanine derivative | Formation of biaryl systems |
| Stille Cross-Coupling | Organotin compound, Pd catalyst | Alkyl/aryl-substituted phenylalanine derivative | Formation of new C-C bonds |
| Sonogashira Cross-Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted phenylalanine derivative | Introduction of alkyne functionality |
| Reduction | H₂, Pd/C | Phenylalanine derivative | Removal of chlorine atoms |
Stereocontrol and Racemization Prevention in Reactions
Maintaining the stereochemical integrity of the L-configuration at the alpha-carbon is paramount during all chemical transformations. Racemization, the conversion of the L-enantiomer to a mixture of L and D forms, can occur, particularly during the activation and coupling steps of peptide synthesis. nih.gov
Mechanism of Racemization:
The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group can cyclize via intramolecular attack by the amide carbonyl oxygen of the same residue. The oxazolone (B7731731) has an acidic proton at the alpha-carbon, which can be abstracted by a base, leading to a loss of stereochemistry.
Strategies for Preventing Racemization:
Several strategies are employed to minimize or prevent racemization:
Choice of Coupling Reagents: The use of additives like HOBt or HOAt is known to suppress racemization by forming active esters that are less prone to oxazolone formation. peptide.com Third-generation uronium coupling reagents like COMU have also shown excellent performance in reducing racemization. luxembourg-bio.com
Base Selection: The choice of base during the coupling step is crucial. Weaker, sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (B116444) (collidine), are generally preferred over stronger bases to minimize the abstraction of the alpha-proton. luxembourg-bio.com
Reaction Conditions: Lowering the reaction temperature and minimizing the pre-activation time of the amino acid can also help to reduce the extent of racemization. researchgate.net
Table 4: Factors Influencing Racemization and Prevention Strategies
| Influencing Factor | Strategy for Prevention | Rationale |
| Coupling Reagent | Use of HOBt, HOAt, or COMU | Formation of active esters less prone to oxazolone formation luxembourg-bio.compeptide.com |
| Base | Use of weaker, sterically hindered bases (e.g., DIPEA, collidine) | Reduces the rate of α-proton abstraction luxembourg-bio.com |
| Temperature | Lower reaction temperatures | Decreases the rate of the racemization reaction researchgate.net |
| Pre-activation Time | Minimize pre-activation time | Reduces the time the activated species is susceptible to racemization researchgate.net |
Advanced Analytical and Spectroscopic Characterization Methodologies for Fmoc 2,4 Dichloro L Phenylalanine
Chromatographic Techniques for Purity and Enantiomeric Assessment
Chromatographic methods are fundamental in the quality control of Fmoc-protected amino acids, providing critical data on purity and the enantiomeric ratio.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Fmoc-2,4-dichloro-L-phenylalanine. The development of a robust HPLC method involves the strategic selection of a stationary phase, mobile phase, and detector to achieve optimal separation of the main compound from any impurities.
Method Development: A common approach for the analysis of Fmoc-amino acids is reversed-phase HPLC (RP-HPLC). A typical method would employ a C18 column, which is a non-polar stationary phase. The mobile phase generally consists of a gradient mixture of an aqueous component (often containing an acid like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The elution of Fmoc-2,4-dichloro-L-phenylalanine is achieved by gradually increasing the proportion of the organic solvent. The presence of the fluorenylmethoxycarbonyl (Fmoc) group allows for sensitive detection using a UV detector, typically at a wavelength of around 262 nm. nih.gov
Validation: Method validation is crucial to ensure that the analytical method is reliable, reproducible, and accurate for its intended purpose. researchgate.net Key validation parameters for an HPLC method for Fmoc-2,4-dichloro-L-phenylalanine would include:
Specificity: The ability of the method to distinguish and quantify the analyte in the presence of other components, such as starting materials, byproducts, or degradation products. researchgate.net
Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by recovery studies on spiked samples. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net
A validated HPLC method for a similar Fmoc-amino acid demonstrated high specificity, a wide linear range, high accuracy (with recovery between 93.3% and 109.4%), and good precision (RSD below 4.57%). researchgate.net
Table 1: Representative HPLC Method Parameters for Purity Analysis of Fmoc-Amino Acids
| Parameter | Typical Condition |
|---|---|
| Column | C18, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient from low to high %B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 262 nm nih.gov |
| Injection Volume | 10-20 µL |
For the detection and quantification of trace amounts of Fmoc-2,4-dichloro-L-phenylalanine or its related impurities, nano-liquid chromatography (nano-LC) offers significantly enhanced sensitivity compared to conventional HPLC. The reduced inner diameter of nano-LC columns (typically 75 µm) leads to lower flow rates and decreased sample dilution, resulting in higher concentration at the detector. nih.gov
Nano-LC is particularly valuable in applications where sample volume is limited or when analyzing for minute contaminants that could affect the quality of a synthesized peptide. When coupled with mass spectrometry (nano-LC/MS), this technique provides both high sensitivity and high selectivity, allowing for the confident identification and quantification of trace-level components. nih.gov A study on amino acid analysis using nano-LC-MS reported limits of detection as low as 8 ng/mL. nih.gov
The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, confirming the enantiomeric purity of Fmoc-2,4-dichloro-L-phenylalanine is critical. Chiral chromatography is the most reliable method for separating and quantifying enantiomers. openochem.org
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of the analyte, leading to their separation. openochem.org For N-protected amino acids like Fmoc-2,4-dichloro-L-phenylalanine, polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed. phenomenex.comsigmaaldrich.com
Methodology: The separation of Fmoc-amino acid enantiomers can often be achieved using reversed-phase or polar organic mobile phases. sigmaaldrich.com For instance, a technical note describes the baseline resolution of 19 common Fmoc-protected α-amino acids using a Lux polysaccharide-based chiral stationary phase with an isocratic mobile phase in under 25 minutes. phenomenex.com The choice of mobile phase, which can be a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol, is optimized to achieve the best resolution between the L- and D-enantiomers. The detection is typically performed using a UV detector.
The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers in the chromatogram. openochem.org It is crucial to ensure that the undesired D-enantiomer is below the acceptable limit, which is often very low for pharmaceutical applications. mdpi.com
Table 2: Chiral HPLC System for Enantiomeric Purity of Fmoc-Amino Acids
| Parameter | Typical Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based or macrocyclic glycopeptide-based) phenomenex.comsigmaaldrich.com |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol with Trifluoroacetic Acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 265 nm |
| Temperature | Ambient or controlled |
Spectroscopic Methods for Molecular Structure Elucidation
Spectroscopic techniques are essential for confirming the molecular structure of Fmoc-2,4-dichloro-L-phenylalanine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H and ¹³C NMR spectra provide a fingerprint of the molecule, allowing for the verification of its structure by analyzing the chemical shifts, coupling constants, and integration of the signals.
Proton (¹H) NMR Analysis: The ¹H NMR spectrum of Fmoc-2,4-dichloro-L-phenylalanine will show distinct signals for the protons of the Fmoc group and the 2,4-dichlorophenylalanine moiety. The aromatic protons of the Fmoc group typically appear in the range of 7.3-7.9 ppm. The protons on the dichlorinated phenyl ring will also be in the aromatic region, with their specific chemical shifts and coupling patterns determined by the substitution pattern. The α-proton and the β-protons of the phenylalanine backbone will appear in the aliphatic region, typically between 3.0 and 5.0 ppm.
Carbon-13 (¹³C) NMR Analysis: The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. Key signals to identify would be the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Fmoc protecting group, the aromatic carbons of both the Fmoc and the dichlorophenyl rings, and the aliphatic carbons of the phenylalanine backbone (α- and β-carbons). The chemical shifts of the carbons in the dichlorinated ring are particularly informative for confirming the 2,4-substitution pattern.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Fmoc-2,4-Dichloro-L-Phenylalanine Note: These are predicted values and may vary slightly from experimental data. The data for the core Fmoc-Phe structure is used as a reference.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Fmoc Aromatic Protons | ~7.30 - 7.90 | ~120 - 144 |
| Fmoc CH, CH₂ | ~4.1 - 4.4 | ~47 (CH), ~66 (CH₂) |
| Phenylalanine Aromatic Protons | ~7.1 - 7.4 | ~128 - 138 (with shifts due to Cl) |
| Phenylalanine α-CH | ~4.2 - 4.6 | ~56 |
| Phenylalanine β-CH₂ | ~2.9 - 3.2 | ~37 |
| Fmoc C=O | - | ~156 |
| Carboxylic Acid C=O | - | ~173 |
Data for Fmoc-Phe-OH from ChemicalBook and PubChem are used as a basis for prediction. chemicalbook.comchemicalbook.comnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. okstate.edu Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For Fmoc-2,4-Dichloro-L-Phenylalanine, FTIR is used to confirm the presence of key structural components.
The spectrum would prominently feature strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of both the carboxylic acid and the urethane (B1682113) (Fmoc) group. The N-H stretching of the urethane and the O-H stretching of the carboxylic acid would also be visible. Furthermore, characteristic peaks for the aromatic C-H bonds and the C-Cl bonds of the dichlorophenyl ring would be present, confirming the incorporation of all key structural motifs. researchgate.netresearchgate.net
Table 3: Key FTIR Absorption Frequencies for Fmoc-2,4-Dichloro-L-Phenylalanine
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Urethane | N-H Stretch | 3400 - 3200 |
| Aromatic | C-H Stretch | 3100 - 3000 |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 |
| Urethane (Fmoc) | C=O Stretch | 1720 - 1680 |
| Aromatic Rings | C=C Stretch | 1600 - 1450 |
| Aryl-Chloride | C-Cl Stretch | 1100 - 1000 |
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity
Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental composition of Fmoc-2,4-Dichloro-L-Phenylalanine. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the verification of the correct molecular formula (C₂₄H₁₉Cl₂NO₄).
When coupled with liquid chromatography (LC-MS), the technique becomes a powerful tool for assessing purity. kilobio.com LC separates the compound from any impurities, such as starting materials or side-products from the synthesis, and the mass spectrometer provides identification for each separated peak. nih.govresearchgate.net Purity levels of ≥98% are typically required for applications like peptide synthesis. kilobio.com
Tandem mass spectrometry (MS/MS) is used to further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. For Fmoc-protected amino acids, a characteristic fragmentation pattern is the loss of the Fmoc group (mass of 222.1 Da) or dibenzofulvene (mass of 178.1 Da) from the protonated molecule [M+H]⁺. nih.gov The subsequent fragmentation of the remaining dichlorophenylalanine moiety provides further structural confirmation.
Table 4: Expected MS and MS/MS Fragments for Fmoc-2,4-Dichloro-L-Phenylalanine
| Ion | Description | Expected m/z (Monoisotopic) |
|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | 456.07 |
| [M+Na]⁺ | Sodiated Molecular Ion | 478.05 |
| [M-H]⁻ | Deprotonated Molecular Ion | 454.05 |
| [M+H - C₁₅H₁₀O₂]⁺ | Loss of Fmoc group | 234.00 |
| [M+H - C₁₄H₁₀]⁺ | Loss of dibenzofulvene | 278.02 |
| C₁₃H₉⁺ | Fluorenyl cation | 165.07 |
Other Physical Characterization Techniques
Beyond spectroscopic methods that probe molecular structure, other physical techniques are used to understand the bulk properties and behavior of Fmoc-2,4-Dichloro-L-Phenylalanine in solution.
Dynamic Light Scattering (DLS) for Aggregate Formation Studies
Fmoc-protected amino acids are known for their propensity to self-assemble and form aggregates or hydrogels in solution, driven by π-π stacking of the fluorenyl groups and hydrogen bonding. researchgate.netrsc.org Dynamic Light Scattering (DLS) is a non-invasive technique used to monitor this aggregation behavior. americanlaboratory.commedium.com
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution. nih.gov From these fluctuations, the diffusion coefficient of the particles can be calculated, which in turn is used to determine their hydrodynamic radius via the Stokes-Einstein equation. medium.com This allows for the detection of the formation of larger species from monomeric units. By analyzing samples of Fmoc-2,4-Dichloro-L-Phenylalanine under various conditions (e.g., different concentrations, solvents, or pH), DLS can provide valuable information on the onset of aggregation, the size of the aggregates formed, and the polydispersity of the sample (i.e., the width of the size distribution). diva-portal.orgresearchgate.net This is particularly important for ensuring that the compound remains in a monomeric state before its use in peptide synthesis, as aggregation can hinder coupling efficiency. medium.com
Table 5: Hypothetical DLS Results for Fmoc-2,4-Dichloro-L-Phenylalanine
| Sample Condition | Z-Average Hydrodynamic Radius (Rh, nm) | Polydispersity Index (PDI) | Interpretation |
|---|---|---|---|
| Low Concentration (Monomeric) | ~1-2 nm | < 0.2 | Sample is monodisperse and primarily monomeric. |
| High Concentration (Aggregated) | > 100 nm | > 0.4 | Significant formation of large, polydisperse aggregates. |
Note: PDI is a dimensionless measure of the heterogeneity of sizes of particles in a sample. A value < 0.2 is typically considered monodisperse. diva-portal.org
Fluorescence Spectroscopy for Reaction Progress Monitoring
Fluorescence spectroscopy is a highly sensitive analytical technique that can be employed to monitor the progress of chemical reactions in real-time. This is particularly relevant for processes involving the N-α-Fmoc protecting group, such as in solid-phase peptide synthesis (SPPS). The fluorenyl group of Fmoc is inherently fluorescent, providing a natural spectroscopic handle to track its presence or cleavage.
The principle behind using fluorescence to monitor reactions involving Fmoc-protected amino acids lies in the change in the fluorescent signal upon the cleavage of the Fmoc group. In SPPS, the N-terminal Fmoc group is removed to allow for the coupling of the next amino acid in the sequence. This deprotection is typically achieved using a secondary amine base, such as piperidine (B6355638). The cleavage reaction releases the dibenzofulvene-piperidine adduct, which is also fluorescent and can be quantified spectrophotometrically to monitor the deprotection step.
While specific research detailing the continuous monitoring of reactions with Fmoc-2,4-dichloro-L-phenylalanine using fluorescence spectroscopy is not extensively documented in the reviewed literature, the general methodology applied to other Fmoc-amino acids is directly applicable. For instance, studies on other Fmoc-amino acids have shown that the fluorescence emission maximum of the Fmoc group can be sensitive to its environment. researchgate.net For a monomeric Fmoc-amino acid in solution, a characteristic emission maximum is observed. researchgate.net Upon incorporation into a larger structure or a change in the solvent environment, shifts in this emission maximum can occur, providing insights into the molecular interactions. researchgate.net
Table 1: Representative Fluorescence Data for an Fmoc-Amino Acid
| State | Excitation Wavelength (nm) | Emission Maximum (λmax, nm) |
|---|---|---|
| Monomeric Fmoc-K(Fmoc) in solution | Not specified | 313 |
| Fmoc-K(Fmoc) in hydrogel | Not specified | 328 |
Data derived from a study on Fmoc-K(Fmoc) and is illustrative of the technique. researchgate.net
This technique allows for the real-time, in-situ monitoring of the Fmoc deprotection step in peptide synthesis, ensuring complete removal of the protecting group before the subsequent coupling reaction. Incomplete deprotection can lead to deletion sequences, which are challenging to separate from the target peptide. The high sensitivity of fluorescence spectroscopy makes it a valuable tool for optimizing reaction conditions and ensuring the fidelity of peptide synthesis.
X-ray Diffraction for Crystalline Structure Analysis
X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For a chiral molecule like Fmoc-2,4-dichloro-L-phenylalanine, single-crystal XRD can provide precise information on its stereochemistry, conformation, and intermolecular interactions within the crystal lattice. This information is fundamental to understanding its physical properties and how it may influence the structure of peptides into which it is incorporated.
While a specific crystal structure for Fmoc-2,4-dichloro-L-phenylalanine has not been found in the surveyed literature, the methodology has been successfully applied to other Fmoc-amino acids, such as Fmoc-L-phenylalanine. The analysis of the crystal structure of Fmoc-L-phenylalanine reveals detailed information about its unit cell dimensions, space group, and the conformation of the molecule.
Table 2: Illustrative Crystallographic Data for Fmoc-L-phenylalanine
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₄H₂₁NO₄ |
| Molecular Weight | 387.43 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 21 1 |
| a (Å) | 13.1570 |
| b (Å) | 4.9083 |
| c (Å) | 16.1242 |
| β (°) | 113.135 |
| Volume (ų) | 957.5 |
| Z | 2 |
This data is for Fmoc-L-phenylalanine and serves as an example of the type of information obtained from X-ray diffraction. sigmaaldrich.com
The crystalline packing of Fmoc-amino acids is often governed by a combination of hydrogen bonding, involving the carboxylic acid and the carbamate (B1207046) groups, and π-π stacking interactions between the fluorenyl groups. The specific substitution pattern on the phenyl ring of phenylalanine, in this case, the two chlorine atoms at the 2 and 4 positions, is expected to influence these intermolecular interactions. The electron-withdrawing nature and steric bulk of the chlorine atoms can alter the hydrogen bonding network and the stacking geometry of the aromatic rings, leading to a unique crystal packing arrangement for Fmoc-2,4-dichloro-L-phenylalanine.
Powder X-ray diffraction (PXRD) is another relevant technique, particularly for characterizing the bulk material and for identifying different polymorphic forms. The PXRD pattern is a fingerprint of the crystalline solid and can be used for quality control to ensure consistency between different batches. Studies on other Fmoc-amino acids have shown that they can exist in different crystalline or even semi-crystalline states, which can be distinguished by their PXRD patterns.
Applications of Fmoc 2,4 Dichloro L Phenylalanine in Complex Chemical Synthesis
Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
The primary application of Fmoc-2,4-dichloro-L-phenylalanine is its integration into Solid-Phase Peptide Synthesis (SPPS). SPPS is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence while the growing chain is anchored to a solid support. mdpi.comchemimpex.com The Fmoc protecting group is crucial in this process; it is stable under the acidic conditions used for cleaving many side-chain protecting groups but can be readily removed by a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). chempep.comnih.govyoutube.com This orthogonal protection strategy is a hallmark of Fmoc-based SPPS. chempep.com
The general cycle of SPPS involves:
Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound amino acid or peptide. youtube.com
Activation and Coupling: The incoming Fmoc-amino acid (in this case, Fmoc-2,4-dichloro-L-phenylalanine) is activated and then coupled to the newly freed N-terminus of the peptide chain. youtube.com
Washing: The solid support is thoroughly washed to remove excess reagents and byproducts. youtube.com
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support. chempep.com The incorporation of Fmoc-2,4-dichloro-L-phenylalanine introduces unique properties into the resulting peptide, influencing its structure and function.
Role as a Key Building Block in Peptide Diversity
Fmoc-2,4-dichloro-L-phenylalanine serves as a key building block for expanding the chemical diversity of synthetic peptides. By incorporating this unnatural amino acid, chemists can create peptides with novel properties that are not accessible with the 20 proteinogenic amino acids alone. The dichloro-substitution on the phenyl ring significantly alters the electronic and steric properties of the side chain, which can lead to peptides with enhanced stability, modified receptor binding affinity, or unique conformational preferences. chemimpex.comnih.gov This makes it a valuable tool in drug discovery and materials science, where the goal is often to create peptides with specific, tailored functions. nih.govresearchgate.netrsc.org
The two chlorine atoms on the phenyl ring of Fmoc-2,4-dichloro-L-phenylalanine introduce significant steric bulk. unina.it This steric hindrance can have a profound impact on the local and global conformation of a peptide. unina.itnih.gov By restricting the rotational freedom around the chi (χ) angles of the amino acid side chain, it forces the peptide backbone to adopt specific, often unique, conformations. unina.it This principle of conformational constraint is a powerful strategy in medicinal chemistry for designing peptides that fit precisely into the binding pocket of a biological target, potentially leading to higher potency and selectivity. unina.itnih.gov The introduction of such constraints can pre-organize the peptide into a bioactive conformation, minimizing the entropic penalty upon binding. unina.it
Table 1: Comparison of Steric Properties
| Amino Acid | Side Chain | Relative Bulk | Conformational Flexibility |
|---|---|---|---|
| Phenylalanine | Benzyl (B1604629) | Moderate | High |
| 2,4-Dichloro-L-Phenylalanine | 2,4-Dichlorobenzyl | High | Restricted |
| Tryptophan | Indolylmethyl | High | Moderate |
This table provides a qualitative comparison of the steric bulk and resulting conformational flexibility of different amino acid side chains.
The steric hindrance presented by the 2,4-dichlorophenyl group can make the coupling of Fmoc-2,4-dichloro-L-phenylalanine challenging. To ensure efficient incorporation into a growing peptide chain during SPPS, several strategies can be employed. The use of potent coupling reagents is often necessary to overcome the reduced reactivity of the sterically hindered N-terminus. Common high-efficiency coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often used in conjunction with a base like diisopropylethylamine (DIEA). mdpi.com
Extended coupling times or double coupling cycles, where the coupling step is repeated, can also be utilized to drive the reaction to completion. The progress of the coupling reaction is typically monitored using a qualitative colorimetric test, such as the ninhydrin (B49086) (Kaiser) test, which detects the presence of unreacted primary amines. youtube.com
Table 2: Common Coupling Reagents for Hindered Amino Acids
| Reagent | Full Name | Advantages |
|---|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High efficiency, low racemization |
| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | High efficiency, rapid coupling |
| DIC/Oxyma | Diisopropylcarbodiimide / Ethyl cyano(hydroxyimino)acetate | Cost-effective, good for standard couplings |
| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Effective for hindered couplings |
During Fmoc-based SPPS, several side reactions can occur, leading to the formation of impurities. iris-biotech.de One common side reaction, particularly at the dipeptide stage, is the formation of diketopiperazines (DKP). nih.goviris-biotech.de This occurs when the deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic molecule. iris-biotech.de While Fmoc-2,4-dichloro-L-phenylalanine's specific propensity for DKP formation is not extensively documented, general strategies to mitigate this include the use of pre-formed dipeptide building blocks or alternative Fmoc deprotection cocktails, such as those containing DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and piperazine, which have been shown to reduce DKP formation. nih.goviris-biotech.denih.gov
Another potential issue is racemization, where the stereochemistry of the amino acid is inverted during activation and coupling. The use of urethane-based protecting groups like Fmoc, along with appropriate coupling reagents, generally suppresses racemization. nih.gov Incomplete Fmoc deprotection can also lead to deletion sequences, where an amino acid is skipped in the final peptide. iris-biotech.de Monitoring the deprotection step, for instance by UV spectroscopy of the released dibenzofulvene-piperidine adduct, is crucial. chempep.com
Optimization of Resins and Coupling Reagents in Fmoc-SPPS
The choice of solid support (resin) and coupling reagents is critical for the success of SPPS, especially when incorporating modified amino acids like Fmoc-2,4-dichloro-L-phenylalanine. Wang resin is a common choice for the synthesis of peptide acids, as the peptide is linked via an ester bond that is cleavable under moderately acidic conditions. mdpi.compeptide.com For peptide amides, resins like Rink Amide are employed. youtube.com The substitution level of the resin (the amount of initial amino acid attached per gram of resin) is also an important parameter to consider. peptide.com
As mentioned previously, for sterically hindered amino acids, the selection of a powerful coupling reagent is paramount. While standard reagents like DIC/Oxyma are effective for many couplings, more potent uronium or phosphonium (B103445) salt-based reagents like HATU, HCTU, or PyBOP are often required to achieve high coupling yields with Fmoc-2,4-dichloro-L-phenylalanine. mdpi.comnih.gov The optimization process involves balancing reaction time, temperature, and reagent equivalents to maximize the incorporation of the amino acid while minimizing side reactions.
Automation and High-Throughput Synthesis Approaches
The principles of Fmoc-SPPS are well-suited for automation. oup.com Automated peptide synthesizers can perform the repetitive cycles of deprotection, coupling, and washing, allowing for the efficient production of numerous peptides with minimal manual intervention. oup.combeilstein-journals.org This is particularly valuable in research and development settings where large libraries of peptides may be needed for screening purposes, for example, in drug discovery. peeriodicals.com
High-throughput synthesis platforms leverage automation to perform parallel synthesis of many different peptide sequences simultaneously. nih.gov The incorporation of building blocks like Fmoc-2,4-dichloro-L-phenylalanine into these automated, high-throughput workflows enables the rapid generation of diverse peptide libraries containing this unique structural motif. nih.gov These libraries can then be screened for desired biological activities, accelerating the discovery of new lead compounds. The development of rapid analytical and purification methods, such as high-performance liquid chromatography (HPLC), is essential to support these high-throughput efforts. nih.gov
Utilization in Solution-Phase Peptide Synthesis (SolPPS)
While solid-phase peptide synthesis (SPPS) is the most common method for peptide production, solution-phase peptide synthesis (SolPPS) remains a crucial technique, especially for large-scale synthesis and the production of shorter peptides or peptide fragments. creative-peptides.comneulandlabs.comwikipedia.org In SolPPS, Fmoc-2,4-dichloro-L-phenylalanine is coupled to another amino acid or peptide fragment in a homogenous solution. creative-peptides.com This method allows for straightforward monitoring of the reaction progress and purification of intermediates after each step through conventional techniques like crystallization or extraction, which can lead to very high-purity products. creative-peptides.com
The use of Fmoc-2,4-dichloro-L-phenylalanine in SolPPS follows the standard principles of the methodology, where its carboxyl group is activated (e.g., using carbodiimides) to react with the free amino group of another residue. The Fmoc group provides stable protection of the α-amino group under these conditions and can be selectively removed using a mild base, typically piperidine, to allow for chain elongation.
The choice between solution-phase and solid-phase synthesis for incorporating Fmoc-2,4-dichloro-L-phenylalanine depends on the specific goals of the synthesis.
Solid-Phase Peptide Synthesis (SPPS): SPPS is often the preferred method for research and development due to its ease of automation and purification. creative-peptides.comchempep.com The growing peptide chain is anchored to an insoluble resin support, and excess reagents and by-products are simply washed away after each coupling and deprotection step. embrapa.br This is particularly advantageous when incorporating non-natural amino acids like Fmoc-2,4-dichloro-L-phenylalanine, as it simplifies the handling of potentially complex reaction mixtures. chempep.com The Fmoc/tBu strategy is widely used in SPPS due to its mild deprotection conditions, which are compatible with a wide range of modifications. creative-peptides.comaltabioscience.com
Solution-Phase Peptide Synthesis (SolPPS): SolPPS offers significant advantages in terms of scalability. neulandlabs.com For industrial or large-scale production of a peptide containing 2,4-dichloro-L-phenylalanine, SolPPS can be more cost-effective. neulandlabs.com It avoids issues related to the solid support, such as peptide aggregation on the resin or damage to the peptide during cleavage from the resin. neulandlabs.com However, SolPPS is more labor-intensive and generally less suited for the synthesis of very long peptides compared to SPPS. neulandlabs.com
Below is a comparative table summarizing the key aspects of both methodologies for the synthesis of peptides containing Fmoc-2,4-dichloro-L-phenylalanine.
| Feature | Solution-Phase Peptide Synthesis (SolPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Principle | Reactions occur in a homogeneous solution phase. creative-peptides.com | Peptide is built on an insoluble solid support (resin). wikipedia.org |
| Purification | Requires purification (e.g., crystallization, chromatography) after each step. creative-peptides.com | Excess reagents and by-products are removed by simple filtration and washing. embrapa.br |
| Scalability | Highly scalable for large-quantity production. neulandlabs.com | Less scalable; challenges with yield and purity increase with scale. neulandlabs.com |
| Automation | Difficult to automate. | Easily automated, improving efficiency for research-scale synthesis. creative-peptides.com |
| Peptide Length | Best suited for short to medium-length peptides and fragments. neulandlabs.comcreative-peptides.com | Capable of producing long peptides (over 50 residues). altabioscience.com |
| Handling of Non-Natural AA | Can be complex due to solubility and purification challenges. | Generally more straightforward due to simplified workup. chempep.com |
| Overall Yield | Can be high, but losses occur at each purification step. | Can be lower for long peptides due to cumulative inefficiencies. neulandlabs.com |
Synthesis of Modified Peptide Derivatives and Peptidomimetics
The incorporation of Fmoc-2,4-dichloro-L-phenylalanine is a key strategy in creating modified peptides and peptidomimetics with enhanced properties. The dichlorinated phenyl ring is not a native protein modification, and its presence can dramatically alter the peptide's physicochemical characteristics.
A primary application of Fmoc-2,4-dichloro-L-phenylalanine is in the design of peptides with restricted conformations. The inherent flexibility of many peptides can be a drawback, leading to lower binding affinity for their targets and increased susceptibility to proteolysis. nih.gov Introducing conformational constraints can pre-organize the peptide into its bioactive shape, reducing the entropic penalty upon binding. nih.govunmc.edu
The two chlorine atoms on the phenyl ring of 2,4-dichloro-L-phenylalanine introduce significant steric bulk. This steric hindrance restricts the rotation around the chi (χ) dihedral angles of the amino acid's side chain, which in turn influences the local peptide backbone conformation (phi/psi angles). This stiffening of a specific part of the peptide chain helps to stabilize secondary structures like β-turns or helices. beilstein-journals.org Studies on other halogenated phenylalanine derivatives have shown that halogenation can effectively modulate peptide folding and aggregation kinetics, supporting the role of such modifications in controlling peptide conformation. nih.gov By strategically placing 2,4-dichloro-L-phenylalanine within a sequence, chemists can induce specific turns or folds, leading to peptidomimetics with improved stability and target affinity.
Bioconjugation involves linking a peptide to another molecule, such as a fluorescent dye, a drug, or a larger protein. libretexts.org While there are no widespread, established protocols that specifically use the chlorine atoms of 2,4-dichloro-L-phenylalanine for conjugation, its incorporation can be valuable in the design of chemical probes.
The chlorine atoms can serve as heavy-atom reporters in X-ray crystallography, aiding in the determination of the three-dimensional structure of the peptide-target complex. Furthermore, the unique isotopic signature of chlorine could potentially be exploited in mass spectrometry-based assays.
While direct conjugation to the chlorinated ring is not standard, the peptide containing this residue can be equipped with other functionalities for bioconjugation. For example, other amino acids in the sequence, such as lysine (B10760008) or cysteine, can be used as handles for attaching probes or drugs using well-established chemical methods. nih.govmcgill.ca In this context, the role of the 2,4-dichloro-L-phenylalanine residue would be to confer a specific, stable conformation that optimizes the presentation of the conjugation handle and its interaction with the target.
Fragment Condensation and Convergent Synthesis Strategies
For the synthesis of very large peptides or small proteins, a convergent approach is often more efficient than a linear, stepwise synthesis. mdpi.com This strategy involves the synthesis of several smaller, protected peptide fragments, which are then joined together in a process called fragment condensation. mdpi.comresearchgate.net
Fmoc-2,4-dichloro-L-phenylalanine is well-suited for this approach. A peptide fragment containing this residue can be synthesized using Fmoc-SPPS on a highly acid-labile resin. mdpi.com This allows the protected fragment to be cleaved from the support with its side-chain protecting groups still intact. embrapa.br This protected fragment, which now has a free C-terminal carboxylic acid, can then be activated and coupled in solution to the N-terminus of another protected fragment. neulandlabs.com This hybrid solid-phase/solution-phase approach combines the efficiency of SPPS for fragment synthesis with the advantages of solution-phase coupling for the ligation of large segments. neulandlabs.commdpi.com The use of fragments containing unique residues like 2,4-dichloro-L-phenylalanine allows for the creation of complex, modular protein-like structures that would be difficult to assemble through linear synthesis alone. researchgate.net
Computational and Theoretical Investigations of Fmoc 2,4 Dichloro L Phenylalanine
Molecular Conformation and Rotational Profile Analysis
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of Fmoc-2,4-Dichloro-L-Phenylalanine would involve identifying the stable low-energy conformations and understanding the energy barriers to rotation around its key single bonds.
It is anticipated that the bulky Fmoc protecting group and the dichlorinated phenyl ring will significantly influence the conformational landscape. The presence of chlorine atoms at the 2 and 4 positions of the phenyl ring can lead to specific intramolecular interactions and steric hindrances that are not present in unsubstituted Fmoc-phenylalanine.
Illustrative Rotational Energy Profile Data:
Below is a hypothetical data table illustrating the kind of results that would be obtained from a rotational profile analysis of a key dihedral angle in Fmoc-2,4-Dichloro-L-Phenylalanine.
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
| 0 | 5.2 |
| 60 | 1.5 |
| 120 | 3.8 |
| 180 | 0.0 |
| 240 | 3.8 |
| 300 | 1.5 |
This table is for illustrative purposes and represents a plausible energy profile for rotation around a single bond, showing energy minima and maxima corresponding to staggered and eclipsed conformations, respectively.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. For Fmoc-2,4-Dichloro-L-Phenylalanine, these calculations would provide insights into its reactivity, stability, and spectroscopic properties.
Key electronic structure descriptors that would be calculated include:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Electron Density and Electrostatic Potential: These properties reveal the distribution of charge within the molecule and can identify electron-rich and electron-deficient regions, which are important for understanding intermolecular interactions.
Mulliken Atomic Charges: The calculation of atomic charges provides a quantitative measure of the electron distribution among the atoms in the molecule. Studies on similar chlorinated aromatic compounds have shown that the introduction of chlorine atoms significantly alters the electron density distribution on the phenyl ring. iipseries.org
Illustrative Quantum Chemical Calculation Data:
The following table presents hypothetical data from a DFT calculation on Fmoc-2,4-Dichloro-L-Phenylalanine.
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.5 D |
This table provides representative values for key electronic properties that would be determined through quantum chemical calculations.
Mechanistic Studies of Chemical Reactions via Computational Methods
Computational methods are widely used to elucidate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. For Fmoc-2,4-Dichloro-L-Phenylalanine, computational studies could investigate various reactions, such as its role in peptide synthesis or its potential metabolic pathways.
For instance, the deprotection of the Fmoc group is a critical step in solid-phase peptide synthesis. chemimpex.com A computational study could model the reaction mechanism of this process in the presence of a base, identifying the key intermediates and transition states. This would provide a deeper understanding of the reaction kinetics and help in optimizing the reaction conditions.
Furthermore, the presence of the dichloro-substituted phenyl ring may open up possibilities for other chemical transformations. Computational studies could explore the reactivity of this ring, for example, in cross-coupling reactions, providing insights into the feasibility and potential outcomes of such reactions.
Illustrative Reaction Mechanism Data:
This table illustrates the type of energetic data that would be obtained from a computational study of a hypothetical reaction involving Fmoc-2,4-Dichloro-L-Phenylalanine.
| Reaction Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 | +12.5 |
| Products | -20.1 |
This table represents a plausible reaction energy profile, showing the relative energies of reactants, transition states, intermediates, and products for a multi-step reaction.
Emerging Research Directions and Future Perspectives for Fmoc 2,4 Dichloro L Phenylalanine
Innovations in Protecting Group Chemistry Specific to Halogenated Amino Acids
The success of peptide synthesis hinges on the strategic use of protecting groups, with the fluorenylmethyloxycarbonyl (Fmoc) group being a cornerstone, especially in solid-phase peptide synthesis (SPPS). wikipedia.org Its key advantage is its lability to weak bases like piperidine (B6355638), allowing for the removal of the N-terminal protection without disturbing acid-labile side-chain protecting groups or the peptide-resin linkage. wikipedia.org However, the process is not without its challenges. The use of traditional reagents for introducing the Fmoc group, such as Fmoc-Cl, can lead to the formation of Fmoc-dipeptide side-products. ub.edu
To address these shortcomings, research has focused on developing new acylating reagents. One notable innovation is the development of Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT). ub.edu This reagent reacts smoothly with amino acids to yield the desired Fmoc-protected product while avoiding the side-product formation associated with reagents like Fmoc-Cl and Fmoc-OSu. ub.edu While the reaction rate with Fmoc-2-MBT is slower, indicating a less reactive species, it offers a cleaner and more controlled introduction of the vital Fmoc group. ub.edu Such advancements are particularly relevant for sterically hindered or electronically modified amino acids like 2,4-dichloro-L-phenylalanine, where reaction efficiency and purity are paramount. The ongoing search for new protecting groups also aims to address issues like the poor solubility of some Fmoc-amino acid derivatives, which can complicate their use in automated synthesis. google.com
The primary function of a protecting group is to shield the amine's reactive lone pair of electrons from unwanted side reactions. libretexts.org Acylation, the process by which the Fmoc group is attached, effectively achieves this by delocalizing the nitrogen's electron pair, rendering the amide far less nucleophilic than the original amine. wikipedia.orglibretexts.org
Advancements in Asymmetric Synthesis of Related Chiral Building Blocks
The biological activity of peptides is critically dependent on their stereochemistry. Therefore, the enantioselective synthesis of chiral building blocks like 2,4-dichloro-L-phenylalanine is of utmost importance. Researchers have moved beyond classical resolution methods to develop more sophisticated and efficient catalytic asymmetric strategies. These modern techniques provide precise control over the stereochemistry, leading to high yields and enantiomeric purity.
Recent advancements in this area include:
Asymmetric Phase-Transfer Catalysis: This method has proven highly effective for the synthesis of unnatural phenylalanine derivatives. Using a glycine (B1666218) Schiff base and substituted benzyl (B1604629) bromides, researchers have achieved excellent yields and high enantioselectivity by employing chiral Cinchona alkaloid-derived phase-transfer catalysts. nih.gov This approach is operationally simple, uses mild reaction conditions, and is scalable, making it a practical route to both (R)- and (S)-enantiomers. nih.gov
Biocatalysis: Engineered enzymes are emerging as powerful tools for asymmetric synthesis. For instance, modified d-amino acid dehydrogenases (DAADHs) have been developed to catalyze the reductive amination of various 2-keto acids to produce D-phenylalanine analogues with high enantiopurity and excellent yields. nih.gov Docking studies reveal that mutations in the enzyme's active site reshape the substrate-binding pocket, enabling the synthesis of a diverse range of non-canonical amino acids. nih.gov
Photoredox Catalysis: Merging photoredox catalysis with other catalytic modes has opened new pathways for amino acid synthesis. One innovative protocol achieves the asymmetric synthesis of unnatural α-amino acids by activating aliphatic alcohols through their oxalate (B1200264) esters. rsc.org This redox-neutral process uses a chiral N-sulfinyl imine as a radical acceptor and generates CO₂ as the only stoichiometric byproduct, representing an atom-economical approach. rsc.org
These diverse strategies highlight a significant trend towards more efficient, greener, and highly selective methods for producing complex chiral building blocks essential for advanced peptide and pharmaceutical research. frontiersin.orgresearchgate.net
| Asymmetric Synthesis Method | Key Features | Catalyst/Reagent Type | Reported Advantages |
|---|---|---|---|
| Phase-Transfer Catalysis | Asymmetric alkylation of glycine Schiff base. nih.gov | Chiral Cinchona Alkaloid Derivatives | Operational simplicity, mild conditions, high yields, and excellent enantioselectivity. nih.gov |
| Biocatalysis | Reductive amination of 2-keto acid precursors. nih.gov | Engineered D-Amino Acid Dehydrogenases | High enantiopurity, excellent yields for specific substrates, sustainable. nih.gov |
| Photoredox Catalysis | Redox-neutral C–O bond activation of alcohol-derived oxalate esters. rsc.org | Photocatalyst + Chiral N-sulfinyl Imine | Atom-economical, uses ubiquitous alcohol precursors, forms challenging spirocyclic products. rsc.org |
Development of Novel and Highly Efficient Coupling Reagents
The formation of the amide bond between two amino acids is the fundamental reaction in peptide synthesis. For sterically hindered residues like 2,4-dichloro-L-phenylalanine, this step can be slow and inefficient, leading to incomplete reactions and the accumulation of side products. To overcome this challenge, a significant area of research has been the development of powerful coupling reagents that can facilitate amide bond formation even in the most difficult cases. merckmillipore.comacs.org
Modern coupling reagents are typically phosphonium (B103445) or aminium (uronium) salts that convert the carboxylic acid of the N-protected amino acid into a highly reactive activated species. merckmillipore.comsigmaaldrich.com Key advancements include:
Increased Reactivity: Reagents like HATU , which generates highly reactive OAt esters, are more efficient than older reagents like HBTU or PyBOP. merckmillipore.comsigmaaldrich.com The superior reactivity stems from the properties of the leaving group (HOAt), which is more acidic and provides anchimeric assistance to the coupling reaction. merckmillipore.comsigmaaldrich.com
Enhanced Safety: A major innovation has been the replacement of potentially explosive additives like HOBt and HOAt. bachem.com Reagents such as COMU incorporate the safer Oxyma Pure moiety directly into their structure. bachem.compeptide.com COMU exhibits coupling efficiencies comparable to HATU but with improved safety, better solubility, and reduced allergenic potential. bachem.com
Racemization Suppression: A critical aspect of peptide coupling is maintaining the chiral integrity of the amino acids. uni-kiel.de Additives like HOBt, HOAt, and Oxyma Pure act as racemization suppressants. merckmillipore.comuni-kiel.de Some coupling reagents, such as DEPBT , are specifically designed for their remarkable resistance to racemization, making them ideal for coupling sensitive or easily epimerized amino acids. peptide.comluxembourg-bio.com
Specialized Applications: For extremely hindered couplings, such as those involving N-methylated or α,α-disubstituted amino acids, highly reactive reagents like PyBrOP (a phosphonium salt) or TFFH (which generates acyl fluorides in situ) are often employed. bachem.compeptide.comtcichemicals.com
The choice of coupling reagent is crucial for the success of a peptide synthesis, with a trend towards safer, more efficient, and specialized reagents capable of overcoming the challenges posed by non-canonical and sterically demanding amino acids. bachem.com
| Reagent | Full Name | Type | Key Features & Applications |
|---|---|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium | Highly efficient, generates reactive OAt esters. Excellent for difficult couplings and long peptides. merckmillipore.comsigmaaldrich.com |
| COMU | 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate | Uronium | High efficiency comparable to HATU but with a safer, non-explosive Oxyma-based leaving group. bachem.compeptide.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Widely used for routine synthesis; does not cause guanidinylation side reactions. merckmillipore.comsigmaaldrich.com |
| PyBrOP | Bromotripyrrolidinophosphonium hexafluorophosphate | Phosphonium | More reactive than PyBOP; used for difficult couplings involving sterically hindered amino acids. peptide.com |
| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Phosphorus | Causes very little racemization, making it superior for coupling easily epimerized amino acids. peptide.comluxembourg-bio.com |
| TFFH | Tetramethylfluoroformamidinium hexafluorophosphate | Formamidinium | Generates highly reactive amino acid fluorides in situ; excellent for sterically hindered residues. bachem.comtcichemicals.com |
Exploration of Applications in Advanced Materials Chemistry
The unique properties of Fmoc-protected amino acids extend beyond peptide synthesis into the realm of materials science, particularly in the field of supramolecular chemistry. Fmoc-amino acids are well-known low-molecular-weight gelators (LMWGs), capable of self-assembling in solution to form intricate, three-dimensional fibrillar networks that entrap solvent, creating hydrogels. nih.govnih.gov This self-assembly is driven by a combination of non-covalent interactions, primarily π-π stacking between the aromatic fluorenyl groups and hydrogen bonding between the amino acid moieties. nih.gov
For Fmoc-2,4-dichloro-L-phenylalanine, the presence of chlorine atoms on the phenyl ring introduces additional dimensions to its material properties:
Modulated Hydrophobicity: The two chlorine atoms significantly increase the hydrophobicity of the phenylalanine side chain, which can alter the critical gelation concentration and the mechanical properties of the resulting hydrogel. nih.govresearchgate.net
Halogen Bonding: The chlorine atoms can act as halogen bond donors, participating in specific, directional interactions with electron-donating atoms (like oxygen or nitrogen) in adjacent molecules. nih.gov Research has shown that halogen bonding can modulate and strengthen the self-assembly process in Fmoc-amino acid hydrogels, potentially leading to materials with enhanced stability and novel structural features. nih.gov
Biomaterials and Co-assembly: These hydrogels are of great interest as scaffolds for tissue engineering and drug delivery. nih.gov The properties of a hydrogel can be fine-tuned by co-assembling two or more different Fmoc-amino acids. nih.govnih.gov Co-assembly of Fmoc-2,4-dichloro-L-phenylalanine with other functional amino acids could lead to new bionic materials with tailored properties, such as specific rheological behavior or controlled release profiles. nih.gov The inherent antibacterial activity of certain amino acids and the enhanced hydrophobicity from the Fmoc group can also be leveraged to create functional biomaterials. nih.gov
The exploration of halogenated Fmoc-amino acids like Fmoc-2,4-dichloro-L-phenylalanine as building blocks for advanced materials is a promising frontier. By harnessing the combined effects of π-π stacking, hydrogen bonding, and halogen bonding, researchers can design novel supramolecular structures and functional polymers with applications ranging from medicine to electronics. nih.gov
Q & A
Q. What are the standard protocols for synthesizing Fmoc-2,4-Dichloro-L-Phenylalanine?
Methodological Answer: Synthesis typically involves coupling 2,4-dichloro-L-phenylalanine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic conditions. A representative protocol (adapted from analogous Fmoc-chlorophenylalanine syntheses):
Dissolve 2,4-dichloro-L-phenylalanine in anhydrous DMF or dichloromethane (DCM).
Add Fmoc-Cl (1.2 eq) and a base (e.g., N,N-diisopropylethylamine, 2 eq) at 0°C.
Stir at room temperature for 12–24 hours.
Purify via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization .
Note: Monitor reaction progress by TLC or HPLC to avoid over- or under-protection.
Q. How is Fmoc-2,4-Dichloro-L-Phenylalanine purified and characterized?
Methodological Answer:
Q. What safety precautions are required when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (even if classified as non-hazardous in some SDS) .
- Ventilation: Use fume hoods to minimize inhalation of dust.
- Storage: Store at 2–8°C in sealed containers under inert gas (argon/nitrogen) to prevent moisture absorption and decomposition .
Contradiction Alert: While some SDS classify it as non-hazardous (e.g., Iris Biotech ), others note acute toxicity risks (e.g., Amatek ). Always follow strict handling protocols.
Q. How is Fmoc-2,4-Dichloro-L-Phenylalanine applied in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Coupling: Activate with HOBt/EDC or Oxyma/DIC in DMF (2–4 eq, 30–60 min).
- Deprotection: Use 20% piperidine in DMF (2 × 5 min) to remove Fmoc.
- Challenges: The dichloro substituents may sterically hinder coupling; consider extended reaction times or microwave-assisted synthesis (50°C, 10 min) .
Advanced Research Questions
Q. How can low coupling efficiency of Fmoc-2,4-Dichloro-L-Phenylalanine in SPPS be addressed?
Methodological Answer:
Q. How do the 2,4-dichloro substituents influence peptide secondary structure?
Methodological Answer:
- Electronic Effects: Chlorine’s electron-withdrawing nature may stabilize β-sheet structures via dipole interactions.
- Steric Effects: Compare with mono-chloro analogs (e.g., Fmoc-4-Cl-Phe ): 2,4-dichloro groups increase side-chain bulk, potentially disrupting α-helix formation.
- Experimental Validation: Conduct circular dichroism (CD) or NMR to analyze conformational changes in model peptides .
Q. What stability issues arise during Fmoc deprotection in acidic or basic conditions?
Methodological Answer:
- Acidic Conditions (e.g., TFA): The dichlorophenyl group is stable, but prolonged exposure may cleave side-chain protecting groups. Monitor by LC-MS for degradation products (e.g., truncated peptides) .
- Basic Conditions (e.g., Piperidine): No significant degradation observed, but ensure complete removal to avoid side reactions in subsequent steps .
Q. How to resolve discrepancies between HPLC purity and NMR data?
Methodological Answer:
- Orthogonal Methods: Combine reverse-phase HPLC, LC-MS, and 1H/13C NMR to differentiate between isomeric impurities (e.g., D/L enantiomers) and solvent artifacts .
- Case Study: In Fmoc-Ala-Phe-OMe synthesis, HPLC showed 95% purity, but NMR revealed residual coupling reagents. Column repurification resolved the issue .
Data Contradiction Analysis
- Safety Classification Discrepancies: Iris Biotech SDS classifies Fmoc-Cl-Phe derivatives as non-hazardous, while Amatek reports acute toxicity. Recommendation: Default to stricter protocols (PPE, ventilation) unless batch-specific SDS confirms safety.
- Synthetic Yields: Yields for analogous compounds range from 37% (manual coupling ) to >80% (microwave-assisted ). Optimize conditions based on target scale and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
